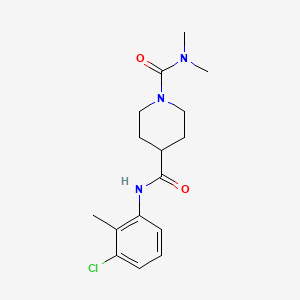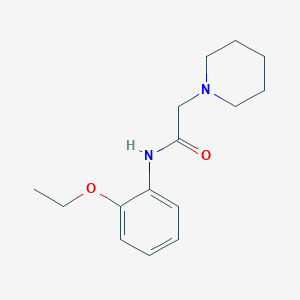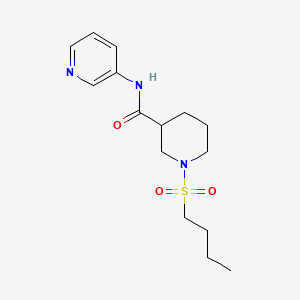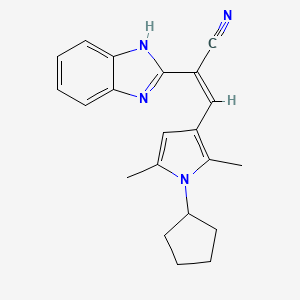
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been widely studied for its potential therapeutic effects in various neurological disorders. This compound was first identified as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in the regulation of cell survival, apoptosis, and inflammation.
作用机制
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide exerts its neuroprotective effects by selectively inhibiting the JNK pathway. JNK is a stress-activated protein kinase that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and autophagy. In response to stress stimuli such as oxidative stress, JNK is activated and phosphorylates various downstream targets, leading to cell death and inflammation. By inhibiting JNK activation, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide prevents the downstream effects of JNK activation and promotes cell survival.
Biochemical and physiological effects:
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide can inhibit JNK activation and reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are important neurotrophic factors that promote the survival and growth of dopaminergic neurons. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders.
实验室实验的优点和局限性
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has several advantages for laboratory experiments. First, it is a small molecule inhibitor that can be easily synthesized and purified. Second, it has been extensively studied in preclinical models, and its mechanism of action is well understood. Third, it has been shown to have neuroprotective effects in various neurological disorders, making it a promising therapeutic candidate. However, there are also some limitations to using N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide in laboratory experiments. For example, its efficacy and safety in humans have not been fully established, and it may have off-target effects that could limit its therapeutic potential.
未来方向
There are several future directions for the study of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide. First, further preclinical studies are needed to investigate its efficacy and safety in various neurological disorders. Second, clinical trials are needed to evaluate its therapeutic potential in humans. Third, the development of more selective and potent JNK inhibitors could improve the specificity and efficacy of this class of compounds. Fourth, the combination of N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide with other neuroprotective agents could enhance its therapeutic effects. Finally, the identification of biomarkers that can predict the response to N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide could improve patient selection and treatment outcomes.
合成方法
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide is a synthetic compound that can be prepared using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylbenzoic acid with N,N-dimethylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to yield N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide.
科学研究应用
N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to inhibit JNK activation and protect neurons from apoptosis and oxidative stress. In animal models of Parkinson's disease, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been found to improve motor function and reduce dopaminergic neuron loss. In Alzheimer's disease models, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. Moreover, N~4~-(3-chloro-2-methylphenyl)-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide has been investigated for its potential use in stroke therapy, as it has been found to reduce infarct size and improve neurological outcomes in animal models of ischemic stroke.
属性
IUPAC Name |
4-N-(3-chloro-2-methylphenyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-11-13(17)5-4-6-14(11)18-15(21)12-7-9-20(10-8-12)16(22)19(2)3/h4-6,12H,7-10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBVMQVECCFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5395600.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5395607.png)

![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5395624.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5395641.png)

![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5395651.png)

![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxamide](/img/structure/B5395657.png)
![3-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5395662.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5395670.png)